molecular formula C12H21NO4 B132161 (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate CAS No. 153053-19-1

(R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate

Cat. No. B132161
M. Wt: 243.3 g/mol
InChI Key: GAWRNYMYEGSVFV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate is a chemical compound that belongs to the oxazolidine family. It is a chiral molecule with a molecular formula of C12H21NO3 and a molecular weight of 227.3 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Mechanism Of Action

The mechanism of action of (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting the biosynthesis of bacterial proteins. This is achieved by binding to the bacterial 23S ribosomal RNA, which prevents the formation of the initiation complex required for protein synthesis.

Biochemical And Physiological Effects

The biochemical and physiological effects of (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate are still under investigation. However, studies have shown that the compound exhibits potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The compound has also shown antifungal activity against Candida albicans.

Advantages And Limitations For Lab Experiments

The advantages of using (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate in lab experiments include its high potency against antibiotic-resistant bacteria and its potential use as a chiral building block in organic synthesis. However, the compound has certain limitations, including its toxicity towards certain cell lines and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research and development of (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate. These include:
1. Investigating the compound's potential as a therapeutic agent against antibiotic-resistant bacterial infections.
2. Developing new synthetic routes for the compound to improve its yield and purity.
3. Studying the compound's mechanism of action in more detail to gain a better understanding of its biological activity.
4. Exploring the compound's potential use as a chiral building block in the synthesis of new drugs and materials.
5. Investigating the compound's potential as an antifungal agent against other fungal species.
In conclusion, (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate is a promising compound with potential applications in various fields. Its high potency against antibiotic-resistant bacteria and potential use as a chiral building block in organic synthesis make it a valuable compound for scientific research. Further studies are needed to fully understand the compound's mechanism of action and to explore its potential in new applications.

Synthesis Methods

The synthesis of (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate can be achieved through several methods. One of the most popular methods involves the reaction of tert-butyl 2-aminoacetate with 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

The (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a chiral building block in organic synthesis. The compound has also been investigated for its antimicrobial, antifungal, and antitumor properties.

properties

CAS RN

153053-19-1

Product Name

(R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate

Molecular Formula

C12H21NO4

Molecular Weight

243.3 g/mol

IUPAC Name

tert-butyl (4R)-2,2-dimethyl-4-(2-oxoethyl)-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-9(6-7-14)8-16-12(13,4)5/h7,9H,6,8H2,1-5H3/t9-/m1/s1

InChI Key

GAWRNYMYEGSVFV-SECBINFHSA-N

Isomeric SMILES

CC1(N([C@@H](CO1)CC=O)C(=O)OC(C)(C)C)C

SMILES

CC1(N(C(CO1)CC=O)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)CC=O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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